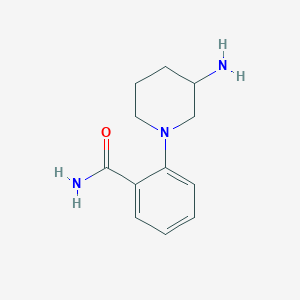

2-(3-Aminopiperidin-1-yl)benzamide

CAS No.:

Cat. No.: VC17696670

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 2-(3-aminopiperidin-1-yl)benzamide |

| Standard InChI | InChI=1S/C12H17N3O/c13-9-4-3-7-15(8-9)11-6-2-1-5-10(11)12(14)16/h1-2,5-6,9H,3-4,7-8,13H2,(H2,14,16) |

| Standard InChI Key | UYTZJMNARAGZAT-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=CC=CC=C2C(=O)N)N |

Introduction

Chemical Identity and Structural Features

2-(3-Aminopiperidin-1-yl)benzamide belongs to the class of N-substituted benzamides, where the benzamide core is functionalized with a 3-aminopiperidine moiety. The piperidine ring introduces conformational rigidity, while the amino group at the 3-position provides a site for hydrogen bonding and electrostatic interactions . The molecular formula of this compound is inferred to be , with a molecular weight of approximately 219.29 g/mol, based on analogous structures . Key physicochemical properties, such as logP (a measure of lipophilicity) and polar surface area, can be approximated using computational models, though experimental values remain unreported in peer-reviewed literature.

The stereochemistry of the 3-aminopiperidine substituent may influence biological activity, as seen in related compounds where stereospecific interactions with target proteins are critical . For instance, in kinase inhibitors, the orientation of the piperidine ring affects binding affinity and selectivity .

Synthetic Routes and Methodologies

The synthesis of 2-(3-Aminopiperidin-1-yl)benzamide likely involves multi-step reactions common to benzamide derivatives. A plausible route, inspired by methods reported for analogous compounds, includes:

-

Sulfonylation or Carboxylic Acid Activation: Starting with benzoic acid derivatives, activation using reagents such as thionyl chloride (SOCl) or N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) generates reactive intermediates .

-

Coupling with 3-Aminopiperidine: The activated benzoyl group is coupled with 3-aminopiperidine in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine) .

-

Purification and Characterization: Final purification via recrystallization or chromatography, followed by structural validation using NMR, IR, and mass spectrometry .

For example, a similar synthesis of N-(3-cyano-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidin-2-yl)benzamide involved refluxing intermediates with piperidine acetate, yielding crystalline products . Adapting such protocols could feasibly produce 2-(3-Aminopiperidin-1-yl)benzamide, though reaction conditions may require optimization to account for steric and electronic effects of the 3-aminopiperidine group.

Biological Activity and Mechanism of Action

While direct studies on 2-(3-Aminopiperidin-1-yl)benzamide are scarce, structurally related benzamides exhibit diverse biological activities, suggesting potential avenues for investigation:

Enzyme Inhibition

Benzamide derivatives are known inhibitors of sirtuins (e.g., SIRT2) and kinases. For instance, 3-(benzylsulfonamido)benzamides demonstrated SIRT2 inhibition with IC values ranging from 10.8 to 19.9 μM . The 3-aminopiperidine moiety in 2-(3-Aminopiperidin-1-yl)benzamide could similarly engage catalytic sites through hydrogen bonding, as observed in SIRT2 inhibitors where basic amino groups enhance binding .

Pharmacological and ADME Properties

Pharmacokinetic profiling of analogous benzamides provides insights into the potential behavior of 2-(3-Aminopiperidin-1-yl)benzamide:

These estimates suggest moderate lipophilicity and favorable solubility, though experimental validation is necessary. The presence of the amino group may enhance renal clearance, while the benzamide core could undergo hepatic metabolism via cytochrome P450 enzymes .

Comparative Analysis with Structural Analogs

To contextualize 2-(3-Aminopiperidin-1-yl)benzamide, its properties are contrasted with those of related compounds:

This comparison underscores the versatility of the benzamide scaffold and the critical role of substituents in modulating target selectivity.

Future Directions and Applications

The development of 2-(3-Aminopiperidin-1-yl)benzamide as a therapeutic agent requires:

-

Target Identification: High-throughput screening against kinase or sirtuin panels to elucidate primary targets.

-

ADME Optimization: Structural modifications to improve metabolic stability and bioavailability, guided by QSAR (quantitative structure-activity relationship) models.

-

Preclinical Validation: In vitro and in vivo studies to assess efficacy in disease models, particularly neurodegenerative disorders or cancers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume